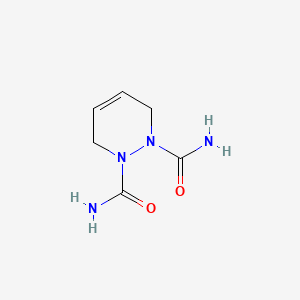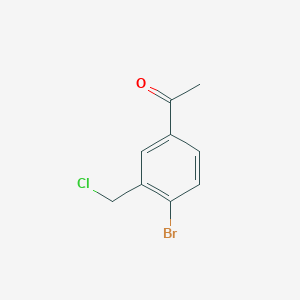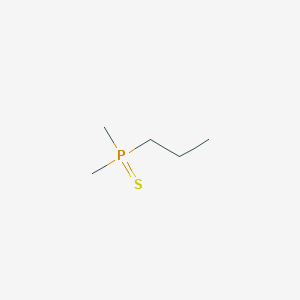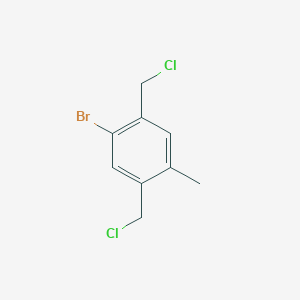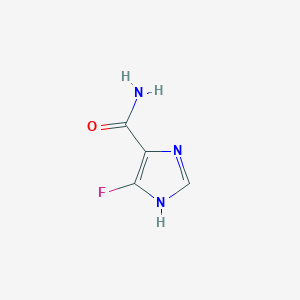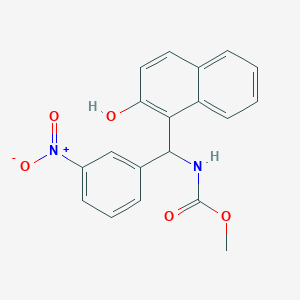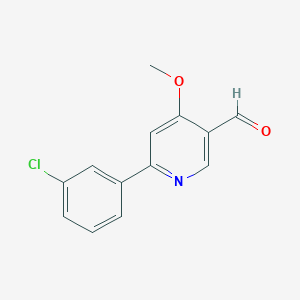
3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-4-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-4-methoxy- is a heterocyclic aromatic compound that features a pyridine ring substituted with a carboxaldehyde group at the 3-position, a 3-chlorophenyl group at the 6-position, and a methoxy group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-4-methoxy- typically involves multi-step organic reactions One common method is the Vilsmeier-Haack reaction, which introduces the formyl group into the pyridine ring The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the formylated pyridine derivative
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-4-methoxy- can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-Pyridinecarboxylic acid, 6-(3-chlorophenyl)-4-methoxy-.
Reduction: 3-Pyridinecarbinol, 6-(3-chlorophenyl)-4-methoxy-.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-4-methoxy- has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-4-methoxy- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-2-methyl-: Similar structure but with a methyl group at the 2-position instead of a methoxy group at the 4-position.
3-Pyridinecarboxaldehyde, 6-(3-methoxyphenyl)-: Similar structure but with a methoxy group on the phenyl ring instead of the pyridine ring.
Uniqueness
3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-4-methoxy- is unique due to the specific positioning of the methoxy and 3-chlorophenyl groups, which can influence its reactivity and interactions with biological targets. This unique substitution pattern can result in distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
1332336-59-0 |
|---|---|
分子式 |
C13H10ClNO2 |
分子量 |
247.67 g/mol |
IUPAC名 |
6-(3-chlorophenyl)-4-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H10ClNO2/c1-17-13-6-12(15-7-10(13)8-16)9-3-2-4-11(14)5-9/h2-8H,1H3 |
InChIキー |
LXSPRLNKYDWSAB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC=C1C=O)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


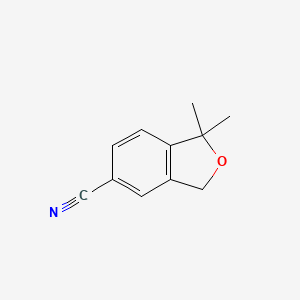

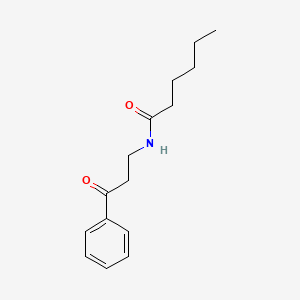
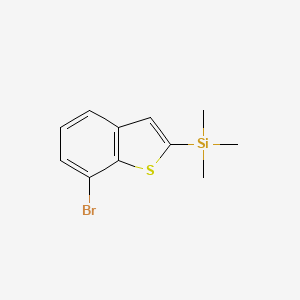
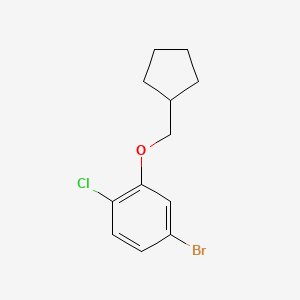
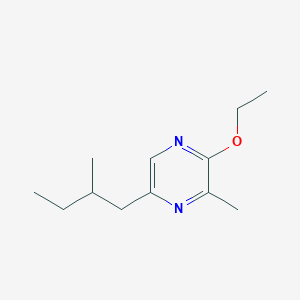
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
